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Compound of Interest

Compound Name: 2-Bromo-6-methoxypyrazine

Cat. No.: B1281960

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the
compound 2-Bromo-6-methoxypyrazine (CAS No: 91678-76-1, Molecular Formula:
CsHsBrN20, Molecular Weight: 189.01 g/mol ). Due to the absence of publicly available
experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data to aid in the characterization and identification
of this compound. The methodologies described herein represent standard protocols for the
acquisition of such spectroscopic data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Bromo-6-
methoxypyrazine. This data has been generated using computational models and should be
used as a reference pending experimental verification.

Table 1: Predicted *H NMR Data

Solvent: CDClIs, Reference: TMS (6 = 0.00 ppm)
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Chemical Shift (8)

Multiplicity Number of Protons  Assignment
Ppm
~8.05 Singlet 1H Pyrazine H
~7.85 Singlet 1H Pyrazine H
~3.95 Singlet 3H -OCHs

Table 2: Predicted **C NMR Data

Solvent: CDCls, Reference: CDCIs (0 = 77.16 ppm)

Chemical Shift (6) ppm Assignment
~160 C-OCHs

~145 C-Br

~138 Pyrazine CH
~135 Pyrazine CH
~54 -OCHs

ble 3: licted | : I

Wavenumber . . . .

(cm-?) Intensity Vibration Functional Group
~3100 - 3000 Medium C-H Stretch Aromatic

~1600 - 1550 Medium-Strong C=N Stretch Pyrazine Ring
~1480 - 1440 Medium-Strong C=C Stretch Pyrazine Ring
~1250 - 1200 Strong C-O Stretch Aryl Ether

~1050 - 1000 Strong C-O Stretch Aryl Ether

~700 - 600 Strong C-Br Stretch Bromo Aromatic
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Table 4: Predicted Mass Spectrometry Data (Electron
lonization)

Source: Predicted data from PubChem.[1]

Adduct Predicted m/z
[M]* 187.9580
[M+H]* 188.9658
[M+Na]* 210.9478

Experimental Protocols

The following sections detail the generalized experimental procedures for acquiring NMR, IR,
and MS data for a solid compound like 2-Bromo-6-methoxypyrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of 5-10 mg of 2-Bromo-6-methoxypyrazine is dissolved in
approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs). A small amount of
a reference standard, such as tetramethylsilane (TMS), is added to calibrate the chemical
shift scale.

o Data Acquisition: The prepared sample is transferred to a 5 mm NMR tube. *H and 3C NMR
spectra are acquired on a spectrometer operating at a field strength of, for example, 400 or
500 MHz for the *H nucleus. For 3C NMR, a proton-decoupled sequence is typically used to
simplify the spectrum.

o Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce
the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the
TMS signal.

Infrared (IR) Spectroscopy

A common and effective method for solid samples is the Thin Solid Film technique.[2][3]
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Sample Preparation: A small amount of 2-Bromo-6-methoxypyrazine (5-10 mg) is
dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[2][3]

Film Deposition: A drop of this solution is applied to the surface of an IR-transparent salt
plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin, solid film of the
compound on the plate.[2][3]

Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer. A
background spectrum of the clean, empty spectrometer is first recorded. Then, the sample
spectrum is acquired by passing an infrared beam through the thin film.

Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Electron lonization (EI) is a standard method for the analysis of volatile organic compounds.[4]

[5]

Sample Introduction: A small amount of solid 2-Bromo-6-methoxypyrazine is introduced
into the mass spectrometer, typically via a direct insertion probe. The sample is then heated
under vacuum to induce vaporization.

lonization: In the ion source, the gaseous molecules are bombarded with a high-energy
electron beam (typically 70 eV). This causes the molecules to ionize, forming a molecular ion
(M%), and to fragment into smaller, charged species.[4][5]

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole
or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded, generating a
mass spectrum which is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound.
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General Workflow for Spectroscopic Analysis
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A flowchart of the general process for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Data for 2-Bromo-6-methoxypyrazine: A
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methoxypyrazine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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